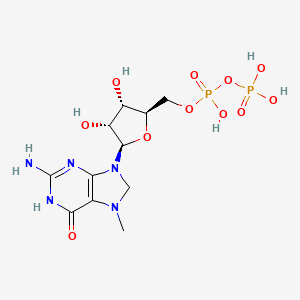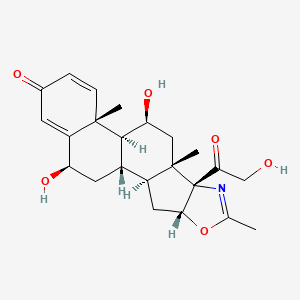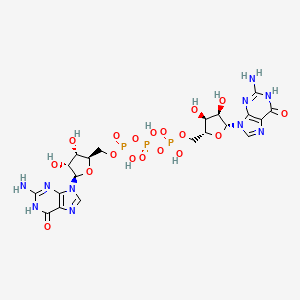![molecular formula C₂₇H₃₆O₁₀ B1140893 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one CAS No. 1076199-11-5](/img/structure/B1140893.png)
1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of organic chemicals that are synthesized and studied for their unique molecular structures and potential applications in various fields. The literature covers various aspects of similar compounds, including their synthesis, structural analysis, and properties, providing insights into the compound of interest.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, employing specific reagents and conditions to achieve desired structural features. For instance, Mahata et al. (2003) describe the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the efficient synthesis of heterocycles with aldehyde functionality through cyclocondensation with bifunctional heteronucleophiles (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this category can be analyzed using various spectroscopic techniques, revealing details about their geometric configuration, electronic structure, and intermolecular interactions. For example, the study by Horkaew et al. (2010) on a closely related compound provides insights into its crystal structure and molecular geometry (Horkaew, Chantrapromma, Saewan, & Fun, 2010).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The work by Fujita et al. (2004) on selectively etherified derivatives of related compounds showcases the ability to manipulate their chemical structures for specific applications (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their practical applications. Studies often detail these properties to understand better the compounds' behavior under different conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, redox potential, and photophysical properties, are essential for determining the compounds' utility in various chemical reactions and applications. For example, the redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene, discussed by Sasaki et al. (2002), underline the importance of understanding these properties for application in electronic materials (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002).
Aplicaciones Científicas De Investigación
Environmental Pollutants and Endocrine Disruption
- Research on bisphenol A and its analogs, chemicals found in plastics acting as endocrine disruptors, has highlighted the significant effects these substances can have on reproductive organs and spermatogenesis. These studies propose molecular models to explain the cellular-level effects, focusing on germ cell apoptosis induced by such pollutants (Lagos-Cabré & Moreno, 2012; Ribeiro, Ladeira, & Viegas, 2017).
Bioactive Compounds in Dentistry
- The therapeutic applicability of tyrosol and hydroxytyrosol in dentistry, as antioxidants, anti-inflammatory, and anti-tumor agents, demonstrates the potential of phenolic compounds in various clinical areas. This suggests that compounds with phenolic structures could be explored for similar applications (Ramos et al., 2020).
Synthetic and Organic Chemistry
- Studies on the synthesis of furan derivatives from plant biomass, and their use as monomers for polymers, functional materials, and fuels, indicate the growing interest in converting biomass into valuable chemical products. This highlights a potential area of application for complex organic molecules in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Enzymatic Treatment of Organic Pollutants
- The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant organic pollutants, showcases the potential of bio-catalysis in environmental remediation. This suggests a research avenue where compounds with specific functionalities could act as mediators or substrates in enzymatic processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O10/c1-5-30-16-34-21-14-23(29)27(26(15-21)37-19-33-8-4)22(28)11-9-20-10-12-24(35-17-31-6-2)25(13-20)36-18-32-7-3/h9-15,29H,5-8,16-19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKBASVFDDUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)O)OCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695907 |
Source


|
| Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one | |
CAS RN |
1076199-11-5 |
Source


|
| Record name | 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











